molecular formula C11H14N2O B3508961 1-(2-pyridin-2-ylethyl)pyrrolidin-2-one

1-(2-pyridin-2-ylethyl)pyrrolidin-2-one

Cat. No. B3508961
M. Wt: 190.24 g/mol
InChI Key: VKUCNJYNAKGDFH-UHFFFAOYSA-N
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Patent
US08912329B2

Procedure details

1-(2-(Pyridin-2-yl)ethyl)pyrrolidin-2-one is prepared from 2-pyrrolidone and 2-bromo-ethylbenzene in N,N-dimethylformamide in the presence of sodium hydride (according to M. Matsukawa et al., NeuroToxicology 2004, 25, 293-302).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:5][CH2:4][CH2:3][C:2]1=[O:6].Br[CH2:8][CH2:9][C:10]1C=[CH:14][CH:13]=[CH:12][CH:11]=1.[H-].[Na+].C[N:19](C)C=O>>[N:19]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[CH2:9][CH2:8][N:1]1[CH2:5][CH2:4][CH2:3][C:2]1=[O:6] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(CCC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)CCN1C(CCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.